

# A Technical Guide to N-Ethylisopropylamine: Suppliers, Purity, and Analytical Methodologies

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## Compound of Interest

Compound Name: *N-Ethylisopropylamine*

Cat. No.: *B046697*

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This technical guide provides a comprehensive overview of **N-Ethylisopropylamine** (CAS: 19961-27-4), a key secondary amine utilized as a versatile building block in the synthesis of pharmaceutical compounds and other fine chemicals. This document details major global suppliers, available purity grades, and a comprehensive experimental protocol for quality control analysis. Furthermore, it illustrates a representative experimental workflow and a relevant biological signaling pathway impacted by derivatives synthesized from related amine structures.

## Global Suppliers and Purity Grades of N-Ethylisopropylamine

The procurement of high-quality reagents is paramount in research and drug development. **N-Ethylisopropylamine** is available from a range of global chemical suppliers in various purity grades. The following tables summarize the offerings from major distributors.

Table 1: Major Global Suppliers of **N-Ethylisopropylamine**

Supplier	Headquarters/Primary Regions of Operation	Website
Tokyo Chemical Industry (TCI)	Japan (Global Distribution)	--INVALID-LINK--
Sigma-Aldrich (Merck)	Germany (Global Distribution)	--INVALID-LINK--
Thermo Fisher Scientific (Alfa Aesar)	USA (Global Distribution)	--INVALID-LINK--
Lab Pro Inc.	USA	--INVALID-LINK--
BLD Pharm	China (Global Distribution)	--INVALID-LINK--
ChemNet	China (Online Marketplace)	--INVALID-LINK--
ChemicalBook	China (Online Marketplace)	--INVALID-LINK--
Ningbo Inno Pharmchem Co., Ltd.	China	Not available
Pharmaffiliates	India	--INVALID-LINK--
Santa Cruz Biotechnology	USA (Global Distribution)	--INVALID-LINK--

Table 2: Available Purity Grades of N-Ethylisopropylamine

Purity Grade	Typical Specification	Analytical Method	Common Suppliers
Reagent Grade	>97.0%	Gas Chromatography (GC)	Tokyo Chemical Industry (TCI)[1], Lab Pro Inc.[2]
Standard Grade	98%	Not specified	Sigma-Aldrich (via Fisher Scientific)
High Purity	99%	Not specified	Various suppliers on ChemicalBook
Pharmaceutical Primary Standard	Not specified	European Pharmacopoeia (EP)	Sigma-Aldrich[3]

# Experimental Protocol: Purity Determination of N-Ethylisopropylamine by Gas Chromatography-Flame Ionization Detection (GC-FID)

The following protocol is a representative method for the quantitative analysis of **N-Ethylisopropylamine** purity. This method is adapted from established gas chromatography techniques for volatile amines.<sup>[4][5][6]</sup>

1. Objective: To determine the purity of an **N-Ethylisopropylamine** sample by assessing the peak area percentage of the main component relative to any impurities.

2. Materials and Reagents:

- **N-Ethylisopropylamine** sample
- High-purity solvent (e.g., Methanol or Acetonitrile, GC grade)
- Helium (carrier gas), Hydrogen (FID fuel), and Air (FID oxidizer) of high purity ( $\geq 99.999\%$ )

3. Instrumentation:

- Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
- Capillary column suitable for amine analysis (e.g., Agilent CP-Volamine, or a similar base-deactivated column)
- Autosampler or manual syringe for injection
- Chromatography Data System (CDS) for data acquisition and analysis

4. Chromatographic Conditions:

Parameter	Setting
Column	Agilent CP-Volamine (or equivalent), 60 m x 0.32 mm ID, 1.8 µm film thickness
Inlet Temperature	250 °C
Injection Mode	Split (e.g., 50:1 split ratio)
Injection Volume	1 µL
Carrier Gas	Helium
Flow Rate	2.0 mL/min (constant flow)
Oven Temperature Program	Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min)
Detector	Flame Ionization Detector (FID)
Detector Temperature	280 °C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (Helium)	25 mL/min

#### 5. Sample Preparation:

- Prepare a stock solution of the **N-Ethylisopropylamine** sample by accurately weighing approximately 100 mg of the sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with the chosen GC-grade solvent (Methanol or Acetonitrile).
- Prepare a working solution by further diluting the stock solution 1:10 with the same solvent in a new volumetric flask.
- Transfer an aliquot of the working solution into a 2 mL autosampler vial for analysis.

#### 6. Analysis Procedure:

- Equilibrate the GC system with the specified chromatographic conditions until a stable baseline is achieved.
- Inject a solvent blank to ensure the absence of interfering peaks.
- Inject the prepared **N-Ethylisopropylamine** sample solution.
- Acquire the chromatogram for the entire duration of the temperature program.

#### 7. Data Analysis:

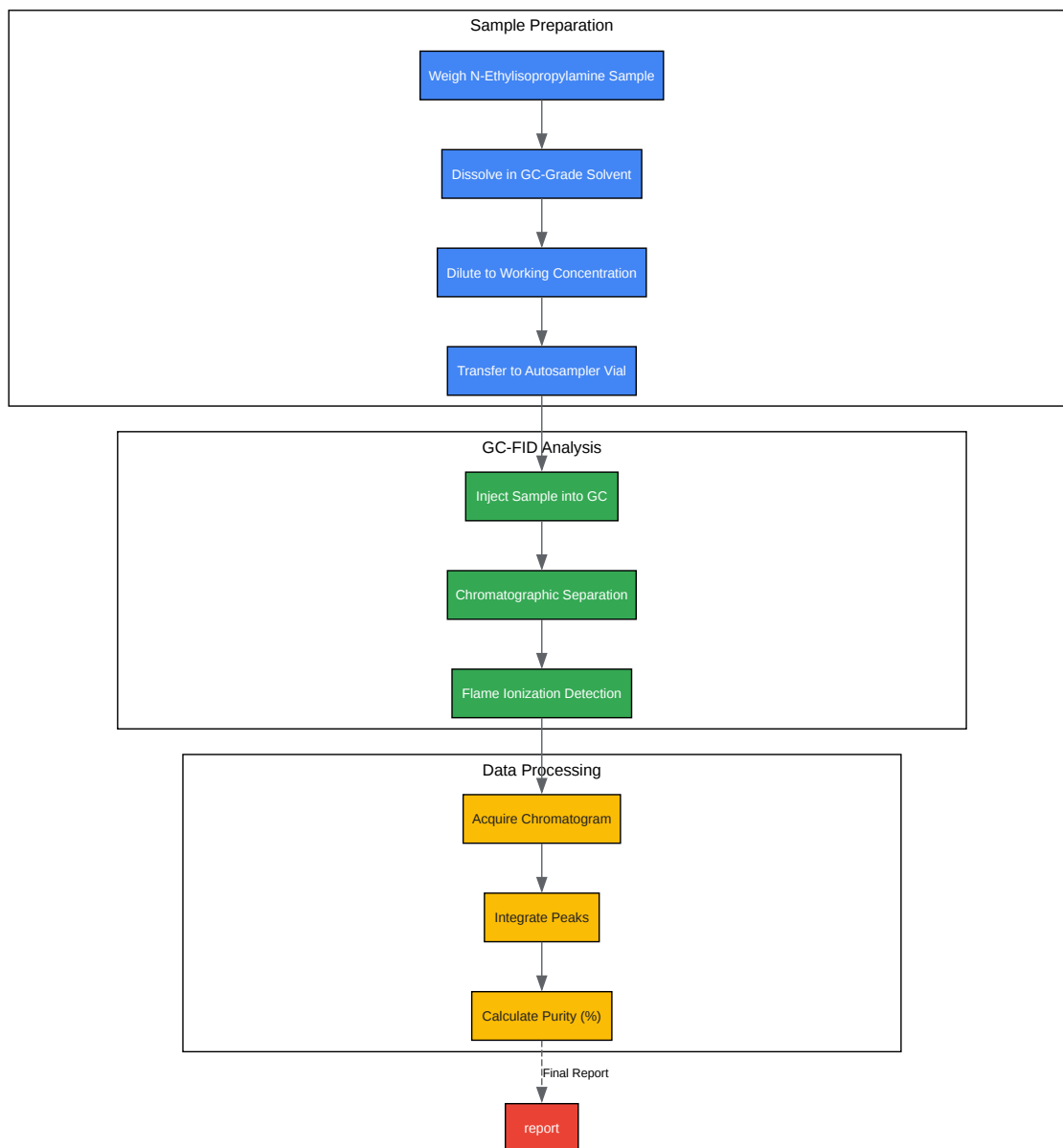
- Integrate all peaks in the chromatogram using the Chromatography Data System.
- Calculate the area percentage of the **N-Ethylisopropylamine** peak relative to the total area of all integrated peaks.
  - $\text{Purity (\%)} = (\text{Area of N-Ethylisopropylamine Peak} / \text{Total Area of All Peaks}) \times 100$

#### 8. System Suitability:

- Inject a standard solution of **N-Ethylisopropylamine** multiple times (e.g., n=5) to check for repeatability. The relative standard deviation (RSD) of the peak area should be less than 2%.
- The tailing factor of the **N-Ethylisopropylamine** peak should be between 0.8 and 1.5.

## Visualizations: Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the quality control of **N-Ethylisopropylamine** and a representative signaling pathway affected by its derivatives.

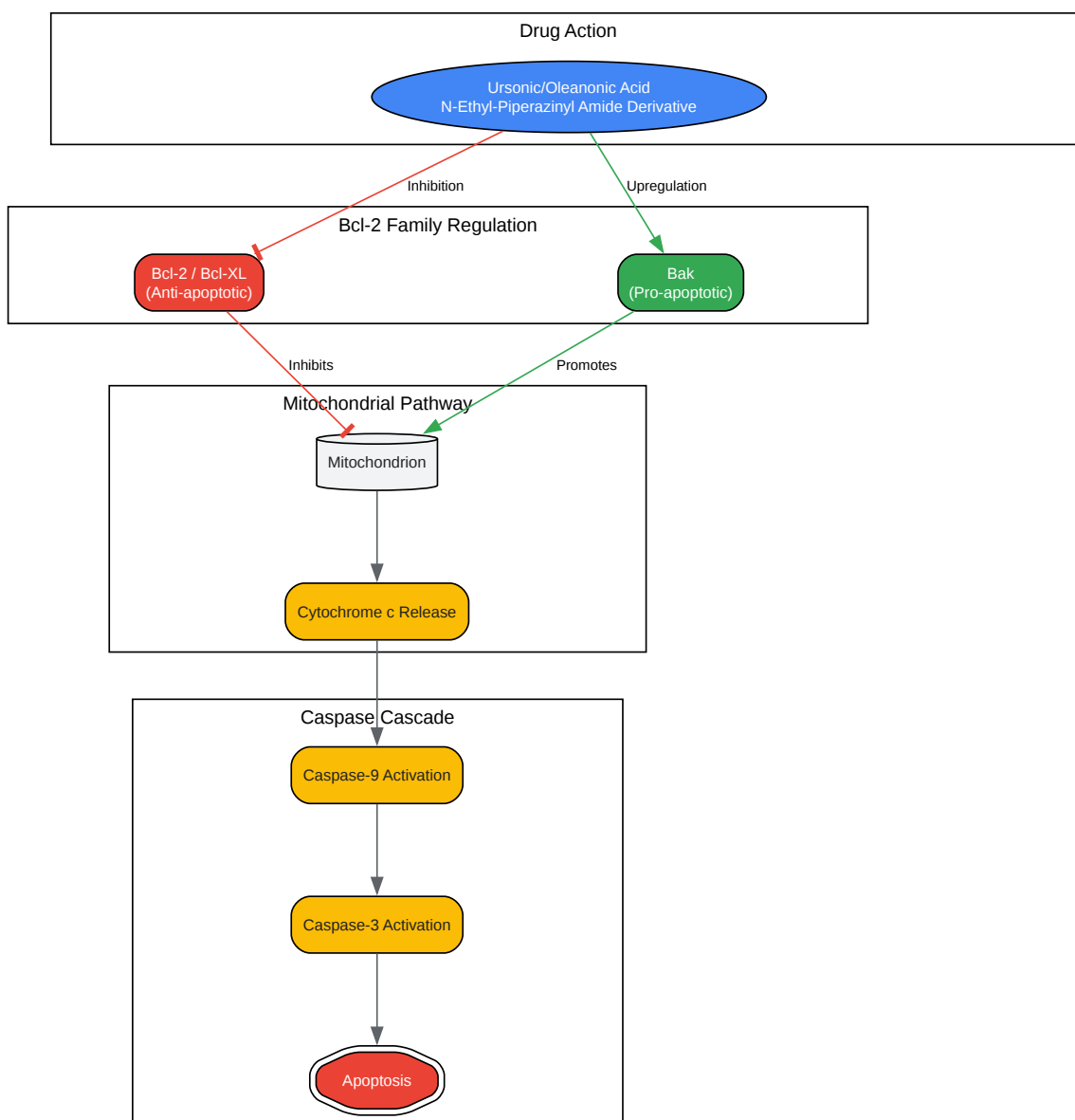


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*Experimental workflow for GC-FID analysis of **N-Ethylisopropylamine**.*

Derivatives of ursonic and oleanonic acids, synthesized using N-ethyl-piperazinyll amides, have been shown to induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins.[7][8]

[9] The following diagram illustrates this intrinsic apoptotic pathway.



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*Intrinsic apoptosis pathway induced by **N-Ethylisopropylamine**-related derivatives.*

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